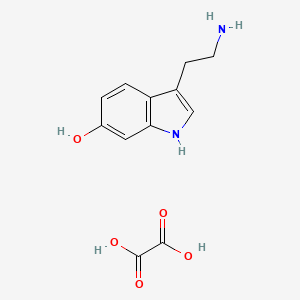

3-(2-aminoethyl)-1H-indol-6-ol; oxalic acid

Description

Discovery and Early Investigation

The discovery of 6-hydroxytryptamine emerged indirectly from mid-20th-century investigations into serotonin and related monoamines. While serotonin (5-hydroxytryptamine) was first isolated in 1948 by Rapport, Green, and Page, 6-hydroxytryptamine gained attention later as a metabolite of tryptamine. In 1971, Lemberger, Axelrod, and Kopin demonstrated that rabbits metabolize tryptamine into 6-hydroxytryptamine in vivo, marking the first systematic study of this compound. Their work revealed that 6-hydroxytryptamine forms via hydroxylation at the sixth position of the indole ring, a reaction catalyzed by hepatic enzymes.

Key chemical properties of 3-(2-aminoethyl)-1H-indol-6-ol were elucidated through subsequent analyses. As shown in Table 1, the compound’s molecular weight (176.215 g/mol), density (1.288 g/cm³), and boiling point (416.1°C) underscore its stability under standard conditions. These characteristics facilitated its isolation and identification in biological samples, though its low vapor pressure (1.63 × 10⁻⁷ mmHg at 25°C) posed challenges for gas chromatography-based detection.

Table 1: Physicochemical Properties of 3-(2-Aminoethyl)-1H-Indol-6-Ol

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂N₂O |

| Molecular Weight | 176.215 g/mol |

| Density | 1.288 g/cm³ |

| Boiling Point | 416.1°C at 760 mmHg |

| Flash Point | 205.4°C |

| Vapor Pressure | 1.63 × 10⁻⁷ mmHg at 25°C |

Early pharmacological studies focused on 6-hydroxytryptamine’s effects on smooth muscle contraction, mirroring the initial research on serotonin. However, its weaker affinity for serotonin receptors limited its therapeutic potential, redirecting scientific interest toward its role as a metabolic intermediate.

Evolution of Research Focus

By the 1980s, research on 6-hydroxytryptamine expanded beyond metabolic pathways to explore its interactions with enzymatic systems. Studies revealed that the compound serves as a substrate for monoamine oxidase (MAO), an enzyme critical in neurotransmitter catabolism. This finding positioned 6-hydroxytryptamine as a tool for investigating MAO activity in neurological disorders, though its instability in aqueous solutions limited in vitro applications.

Advancements in analytical techniques, such as high-performance liquid chromatography (HPLC), enabled precise quantification of 6-hydroxytryptamine in biological matrices. For example, Lemberger et al. (1971) reported that intravenous administration of tryptamine in rabbits yielded 6-hydroxytryptamine concentrations of 0.2–0.5 µg/g in liver tissue within one hour. These insights underscored the compound’s transient presence in metabolic pathways, prompting investigations into its potential as a biomarker for hepatic function.

Integration into Indole Derivative Research

6-Hydroxytryptamine’s structural similarity to serotonin and other indole derivatives has made it a reference compound in comparative studies. Researchers have utilized it to probe the structure-activity relationships (SAR) of indole-based molecules, particularly in modulating serotonin receptor subtypes. For instance, substituting the hydroxyl group from the fifth to the sixth position on the indole ring reduces affinity for 5-HT₁A receptors by approximately 60%, highlighting the importance of substitution patterns in receptor binding.

Furthermore, 6-hydroxytryptamine has been employed in synthetic chemistry to develop novel indole derivatives. Its primary amine group and hydroxyl moiety provide reactive sites for functionalization, enabling the creation of analogs with enhanced stability or targeted activity. Table 2 summarizes its role in synthesizing downstream compounds, such as methylated and acetylated derivatives, which have been evaluated for their pharmacokinetic properties.

Table 2: Derivatives Synthesized from 3-(2-Aminoethyl)-1H-Indol-6-Ol

| Derivative | Modification Site | Application |

|---|---|---|

| 6-Methoxytryptamine | Methylation at hydroxyl | Enhanced metabolic stability |

| N-Acetyl-6-hydroxytryptamine | Acetylation at amine | Probe for acetyltransferase activity |

The integration of 6-hydroxytryptamine into indole research has also illuminated evolutionary conserved pathways. For example, its presence in mollusks and arthropods suggests a primitive role in biogenic amine signaling, paralleling serotonin’s functions in higher vertebrates.

Properties

IUPAC Name |

3-(2-aminoethyl)-1H-indol-6-ol;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.C2H2O4/c11-4-3-7-6-12-10-5-8(13)1-2-9(7)10;3-1(4)2(5)6/h1-2,5-6,12-13H,3-4,11H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTEPWICENSPALG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NC=C2CCN.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminoethyl)-1H-indol-6-ol typically involves the reaction of indole derivatives with ethylene diamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes several purification steps to remove impurities and ensure the final product meets the required specifications. Common methods include crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(2-aminoethyl)-1H-indol-6-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert it into more reduced forms, often altering its biological activity.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution Reagents: Halogenated compounds and alkylating agents are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions vary widely but often include more complex indole derivatives with enhanced biological activity .

Scientific Research Applications

3-(2-aminoethyl)-1H-indol-6-ol has numerous applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: Due to its structural similarity to neurotransmitters, it is used in studies related to brain function and neurotransmission.

Medicine: This compound is investigated for its potential therapeutic effects, particularly in treating neurological disorders.

Industry: It is used in the production of various pharmaceuticals and as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of 3-(2-aminoethyl)-1H-indol-6-ol involves its interaction with specific molecular targets in the body. It binds to serotonin and melatonin receptors, influencing various physiological processes such as mood regulation and sleep. The compound’s effects are mediated through the activation or inhibition of these receptors, leading to changes in neurotransmitter levels and signaling pathways .

Comparison with Similar Compounds

Key Research Findings

Degradation Kinetics and Catalytic Efficiency

Oxalic Acid

- Degradation in Ozonation Processes :

- Catalytic ozonation (COP) achieves 3–5× higher degradation rates than single ozonation (SOP) via pseudo-first-order kinetics .

- Optimal Concentration in Photo-Fenton Systems : 1.0 mM oxalic acid maximizes Rhodamine B (RhB) degradation (98.8% efficiency); excess acid scavenges •OH radicals, reducing efficacy .

| Process | Degradation Rate Constant (min⁻¹) | Efficiency (%) | Reference |

|---|---|---|---|

| COP (pH 7) | 0.8664 | ~85% | |

| SOP (pH 7) | 0.2–0.3 | ~47% | |

| Photo-Fenton | N/A | 98.8% |

6-HT

- Limited data on degradation pathways, but structural analogs like serotonin undergo oxidative deamination by MAOs .

Oxalic Acid

- Atmospheric Presence : Oxalate dominates over oxalic acid in PM₂.₅ (361.4–481.4 ng/m³ vs. 7.6–68.0 ng/m³) due to salt formation .

- Pollutant Degradation : Enhances methylene blue (MB) degradation in Fe₂O₃ suspensions (67% efficiency at 1.0×10⁻³ M) .

6-HT

- Potential Applications: Structural similarity to bioactive indoles suggests roles in drug development, though specific studies are lacking in the provided evidence.

Biological Activity

3-(2-aminoethyl)-1H-indol-6-ol; oxalic acid, often referred to as TRA (tryptamine), is a compound characterized by its indole structure and aminoethyl side chain, combined with oxalic acid. This unique structure contributes to its diverse biological activities, making it a subject of significant interest in pharmacological and biochemical research.

- Molecular Formula : C12H14N2O5

- Molecular Weight : 266.25 g/mol

- Appearance : White to off-white crystalline solid

- Solubility : Soluble in water, facilitating various biological applications

Target of Action

3-(2-aminoethyl)-1H-indol-6-ol primarily interacts with neurotransmitter receptors due to its structural similarity to natural neurotransmitters. Its conformational flexibility allows effective binding to these receptors, influencing various biochemical pathways.

Biochemical Pathways

The compound exhibits significant antioxidant properties, protecting cellular components from oxidative damage. It is known to enhance the levels of glutathione and glutathione-S-transferase in the liver, contributing to its protective effects against oxidative stress .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Antioxidant Activity : Demonstrates high antioxidant activity by reducing free radicals and preventing lipid peroxidation, which is crucial for cellular protection .

- Neuroprotective Effects : Given its structural similarity to neurotransmitters, it has been studied for potential neuroprotective effects, particularly in models of neurodegenerative diseases.

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli.

Antioxidant Mechanism

A study highlighted that low-molecular-weight antioxidants like TRA can significantly increase intracellular glutathione levels, thereby enhancing the body's defense against oxidative stress. This mechanism is critical in therapeutic contexts where oxidative damage is a concern .

Neuroprotective Studies

Research has indicated that compounds similar to TRA can protect neuronal cells from apoptosis induced by oxidative stress. This suggests potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease.

Antimicrobial Activity

In a comparative study involving various indole derivatives, 3-(2-aminoethyl)-1H-indol-6-ol showed promising results against S. aureus, with an MIC (Minimum Inhibitory Concentration) significantly lower than many standard antibiotics. This positions it as a potential candidate for developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(2-aminoethyl)-5-methoxy-1H-indol-6-ol | Methoxy substitution on the indole ring | Antimicrobial properties |

| 2-Aminoindanol | Simple amino group on an indole | Neuroprotective effects |

| 5-Hydroxyindoleacetic acid | Hydroxylated indole derivative | Serotonin metabolite |

This compound stands out due to its dual functional groups (indole and oxalic acid), allowing for diverse interactions and applications not fully captured by other similar compounds.

Q & A

Q. What are the critical physicochemical properties of oxalic acid that determine its acaricidal efficacy in honey bee colonies?

Oxalic acid’s acaricidal activity depends on its diprotic nature (pKa₁ = 1.25, pKa₂ = 4.14), high solubility in water, and ability to form stable dihydrate crystals (H₂C₂O₄·2H₂O). These properties enable efficient vaporization in hives, ensuring penetration into mite-infested brood cells while remaining non-toxic to bees at regulated concentrations .

Q. How can oxalic acid be synthesized from organic waste materials, and what parameters govern yield optimization?

Oxalic acid can be synthesized via nitric acid oxidation of cellulose-rich substrates (e.g., durian peel). Key parameters include:

Q. What analytical methods are recommended for quantifying oxalic acid in biological matrices like plasma or urine?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity (detection limit: 0.1 µM). Acid-base titration or permanganometric methods are alternatives but require rigorous pH control to avoid ascorbic acid interference .

Q. How is the molecular structure of 3-(2-aminoethyl)-1H-indol-6-ol characterized, and what spectroscopic techniques are employed?

The compound’s structure is confirmed via:

- FTIR : Identification of amine (-NH₂) and hydroxyl (-OH) functional groups.

- NMR : Proton shifts for indole (δ 6.8–7.4 ppm) and ethylamine (δ 2.8–3.2 ppm) moieties.

- Mass spectrometry : Molecular ion peak at m/z 176.2 .

Advanced Research Questions

Q. How can contradictory findings on oxalic acid’s role in kidney stone pathogenesis be reconciled methodologically?

Discrepancies arise from conflating dietary oxalate with endogenous synthesis. Resolve via:

- Isotopic tracing : Differentiate dietary (¹³C-labeled) vs. endogenous oxalate in urinary assays.

- Cohort stratification : Control for vitamin C intake, gut microbiota (e.g., Oxalobacter formigenes), and genetic hyperoxaluria markers .

Q. What experimental designs minimize confounding variables when assessing oxalic acid’s miticidal efficacy in apiary studies?

- Randomized controlled trials : Compare vaporization (2–3 g/hive) vs. dribble methods (3% w/v solution).

- Metrics : Mite mortality (48-hour count), bee brood survival, and residual oxalate in honey (HPLC validation).

- Environmental controls : Standardize hive temperature (32–35°C) and humidity (50–70%) .

Q. What genetic engineering approaches enhance oxalic acid production in phytopathogenic fungi for plant disease management?

Overexpression of oxdc (oxalate decarboxylase) or aox1 (alternative oxidase) genes in Sclerotinia spp. modulates oxalate synthesis. CRISPR-Cas9 knockout of regulatory genes (e.g., pac1) further optimizes production for biocontrol applications .

Q. How does non-enzymatic oxalogenesis from ascorbic acid affect quantification, and what controls are essential?

Ascorbic acid auto-oxidizes to oxalate in acidic or metal-rich conditions. Mitigation strategies include:

- Sample acidification (pH < 2) to stabilize ascorbic acid.

- Chelating agents (e.g., EDTA) to inhibit metal-catalyzed conversion.

- Parallel assays with deuterated ascorbic acid controls .

Q. What synthetic strategies are used to develop oxalic acid amides for ultraviolet (UV) protection applications?

- Coupling reactions : Oxalic acid chloride + amines (e.g., benzylamine) in anhydrous THF.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent).

- UV stability testing : Accelerated weathering (QUV chambers) with UV-B irradiation (310 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.